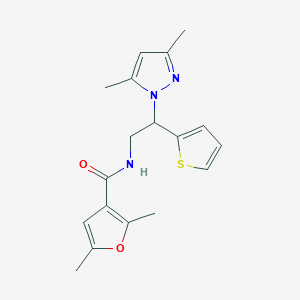
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique combination of a pyrazole ring, a thiophene ring, and a furan carboxamide moiety. The general synthetic route typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine and suitable diketones.
- Thiophene Integration : The thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
- Carboxamide Formation : The final step involves coupling with appropriate carboxylic acid derivatives under basic conditions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The pyrazole and thiophene rings facilitate π-π stacking interactions, while the furan moiety enhances solubility and bioavailability.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, studies have shown that certain furan derivatives can scavenge free radicals, potentially mitigating oxidative stress in biological systems .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
- Alkaline Phosphatase : Screening against human recombinant alkaline phosphatase revealed potential inhibitory activity .
- Nucleotidases : The compound was also tested for its inhibitory potential against ecto-nucleotidases, which play crucial roles in nucleotide metabolism .
Study 1: Antioxidant Properties
A study assessed the protective effects of similar furan derivatives against oxidative damage in lens tissues. The results indicated that these compounds could inhibit superoxide radicals, contributing to their potential use in preventing cataracts .
Study 2: Enzyme Inhibition Profile
In a screening study involving multiple alkaline phosphatases (h-TNAP, h-IAP), the compound demonstrated varying degrees of inhibition. This suggests its utility in therapeutic applications targeting conditions associated with enzyme dysregulation .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison to related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antioxidant; Enzyme Inhibitor | Scavenging free radicals; Binding to enzyme active sites |
| Furan Derivative A | Antioxidant | Free radical scavenging |
| Furan Derivative B | Enzyme Inhibitor | Competitive inhibition |
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11-8-12(2)21(20-11)16(17-6-5-7-24-17)10-19-18(22)15-9-13(3)23-14(15)4/h5-9,16H,10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMYQMRFKAECCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=C(OC(=C2)C)C)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














